molecular formula C6H14ClNO2 B12305962 [cis-6-Methyl-2-morpholinyl]methanol hydrochloride

[cis-6-Methyl-2-morpholinyl]methanol hydrochloride

Cat. No.: B12305962
M. Wt: 167.63 g/mol
InChI Key: NQEYVMOMNKFAEY-UHFFFAOYSA-N
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Description

[cis-6-Methyl-2-morpholinyl]methanol hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structural features, which include a morpholine ring substituted with a methyl group and a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cis-6-Methyl-2-morpholinyl]methanol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[cis-6-Methyl-2-morpholinyl]methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tosyl chloride (TsCl) and thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted morpholine derivatives, ketones, aldehydes, and alcohols.

Scientific Research Applications

[cis-6-Methyl-2-morpholinyl]methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [cis-6-Methyl-2-morpholinyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the methyl and methanol substituents.

    N-Methylmorpholine: Contains a methyl group on the nitrogen atom of the morpholine ring.

    2-Methylmorpholine: Similar structure but lacks the methanol moiety.

Uniqueness

[cis-6-Methyl-2-morpholinyl]methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(6-methylmorpholin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H

InChI Key

NQEYVMOMNKFAEY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(O1)CO.Cl

Origin of Product

United States

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